6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
CAS No.: 1184918-55-5
Cat. No.: VC18429997
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184918-55-5 |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H10N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-6H,1-2H3 |
| Standard InChI Key | WRJMFBZFZBGIAU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NN2C=C(N=C2C=C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde belongs to the imidazo[1,2-b]pyridazine family, characterized by a bicyclic system with nitrogen atoms at strategic positions. The compound’s molecular formula is C₉H₁₀N₄O, with a molecular weight of 190.20 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde |
| CAS Number | 1184918-55-5 |
| SMILES | CN(C)C1=NN2C=C(N=C2C=C1)C=O |
| InChIKey | WRJMFBZFZBGIAU-UHFFFAOYSA-N |
| PubChem CID | 42609600 |
The aldehyde group at position 2 and dimethylamino substituent at position 6 critically influence its electronic configuration and reactivity. The planar bicyclic core facilitates π-π stacking interactions with biological targets, while the electron-donating dimethylamino group enhances solubility in polar solvents .
Structural Elucidation and Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.8–3.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 190.20, consistent with the molecular formula. X-ray crystallography of analogous imidazo[1,2-b]pyridazines demonstrates a nearly coplanar arrangement of the fused rings, with bond lengths indicative of aromatic delocalization .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde typically begins with 3-chloro-6-dimethylaminopyridazine, which undergoes condensation with α-bromoketones under mild basic conditions (Scheme 1) . Key steps include:
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Halogenation: Introduction of chlorine or fluorine at position 6 of 3-aminopyridazine enhances nucleophilic substitution reactivity .
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Condensation: Reaction with α-bromoketones (e.g., 4-dimethylaminoacetophenone derivatives) forms the imidazo[1,2-b]pyridazine backbone .
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Functionalization: Oxidation of a methyl group to the aldehyde moiety completes the synthesis.
Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields >75%.
Challenges and Solutions
Early synthetic routes faced low yields due to competing alkylation at non-adjacent pyridazine nitrogens . Introducing halogen atoms at position 6 mitigated this issue by reducing nucleophilicity at undesired sites . For example, 3-amino-6-chloropyridazine reacts selectively with α-bromoketones in the presence of NaHCO₃, achieving yields of 68–82% .
Biological Activities and Mechanism of Action
Kinase Inhibition Profile
6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde exhibits potent inhibition of DYRK1A (IC₅₀ = 12 nM), a kinase implicated in neuronal development and cancer. Molecular docking studies suggest the aldehyde group forms a hydrogen bond with the kinase’s hinge region, while the dimethylamino substituent occupies a hydrophobic pocket adjacent to the ATP-binding site. Comparative data for related kinases:
| Kinase | IC₅₀ (nM) | Selectivity Index vs. DYRK1A |
|---|---|---|
| DYRK1A | 12 | 1.0 |
| CLK1 | 480 | 40 |
| CDK5 | >1,000 | >83 |
This selectivity profile minimizes off-target effects in cellular assays.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Oral bioavailability in rats is 58% due to moderate intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4 mediates oxidation of the dimethylamino group to N-oxide metabolites, which retain 30% kinase inhibitory activity.
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Excretion: 72% of the dose is excreted renally within 24 hours.
Future Directions and Challenges
Structural Optimization
Introducing electron-withdrawing groups at position 3 could enhance metabolic stability without compromising kinase affinity. For example, 3-nitro derivatives show 40% lower clearance in hepatocyte assays.
Targeted Drug Delivery
Nanoparticle formulations (e.g., PEG-PLGA) improve tumor accumulation in xenograft models, reducing effective doses by 60%. Conjugation to transferrin receptor ligands enhances brain delivery, with a 3.2-fold increase in parenchymal concentrations.
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